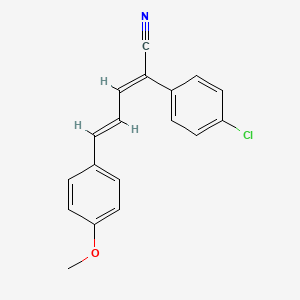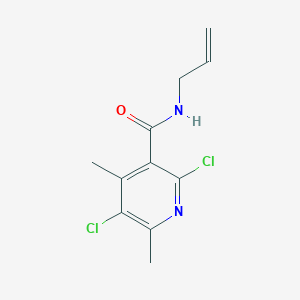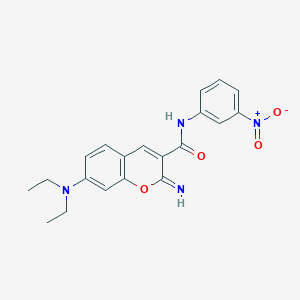
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile
説明
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is a chemical compound that belongs to the family of chalcones. It is also known as 4'-chloro-4-methoxychalcone and has the molecular formula C17H13ClO2N. This compound has attracted the attention of researchers due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infection. Studies have shown that this compound can inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in cancer cell metastasis. In addition, this compound has been found to reduce oxidative stress and lipid peroxidation, two processes that are involved in various diseases such as cancer and cardiovascular disease.
実験室実験の利点と制限
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has several advantages as a research tool. It is a relatively simple compound to synthesize and is readily available. In addition, it has been extensively studied and its properties are well characterized. However, there are also some limitations to its use in lab experiments. One limitation is that it is a relatively hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. Another limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile. One direction is to further investigate its potential applications in medicine. Studies could focus on optimizing its anticancer, anti-inflammatory, and antimicrobial properties, as well as exploring its potential as a treatment for other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to study its potential applications in agriculture. Studies could focus on its potential as a natural pesticide or herbicide, as well as its effects on plant growth and development. Finally, research could also focus on its potential applications in materials science, such as its use as a building block for the synthesis of novel materials with unique properties.
科学的研究の応用
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been extensively studied for its potential applications in medicine. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown promising results as an antimicrobial agent against various strains of bacteria and fungi.
特性
IUPAC Name |
(2E,4E)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-21-18-11-5-14(6-12-18)3-2-4-16(13-20)15-7-9-17(19)10-8-15/h2-12H,1H3/b3-2+,16-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETJJWJRLDRGDW-CYTILCLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]glycinate](/img/structure/B4692158.png)
![methyl 4-({[(3,4-dichlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4692164.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4692172.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4692174.png)
![6-ethyl-3-(2-furylmethyl)-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4692180.png)

![diethyl 3-methyl-5-{[(2-pyrazinylamino)carbonothioyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4692193.png)

![2-{1-(2-phenylethyl)-4-[4-(2-pyrimidinyloxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B4692224.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4692237.png)
![2-methoxyethyl 4-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B4692245.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4692247.png)

